molecular formula C9H8N2O2 B7906751 3-(Cyanomethoxy)benzamide CAS No. 500866-02-4

3-(Cyanomethoxy)benzamide

Cat. No.: B7906751
CAS No.: 500866-02-4
M. Wt: 176.17 g/mol
InChI Key: FVVQWUVCIOHNGJ-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)benzamide is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of a benzamide group substituted with a cyanomethoxy group at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethoxy)benzamide typically involves the reaction of 3-hydroxybenzamide with cyanomethylating agents. One common method is the reaction of 3-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding this compound after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 3-(Carboxymethoxy)benzamide.

    Reduction: 3-(Aminomethoxy)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Cyanomethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyanomethoxy group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    3-Methoxybenzamide: Lacks the cyanomethyl group, resulting in different chemical reactivity and biological activity.

    3-(Aminomethoxy)benzamide: Contains an amino group instead of a nitrile group, leading to different pharmacological properties.

    3-(Carboxymethoxy)benzamide: Contains a carboxyl group, which affects its solubility and reactivity.

Uniqueness: 3-(Cyanomethoxy)benzamide is unique due to the presence of both a cyanomethoxy group and a benzamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(cyanomethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVQWUVCIOHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311939
Record name 3-(Cyanomethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500866-02-4
Record name 3-(Cyanomethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500866-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyanomethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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